molecular formula C29H26N4O4 B13874527 N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide

N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide

Cat. No.: B13874527
M. Wt: 494.5 g/mol
InChI Key: CKAQKIFPNKDANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide is a complex organic compound that features a unique structure combining imidazole, phenyl, and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(imidazol-1-yl)phenol, which can be achieved through the reaction of imidazole with 4-hydroxybenzaldehyde under basic conditions . This intermediate is then subjected to further reactions to introduce the chromenyl and methoxypropanimidamide groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide involves its interaction with specific molecular targets and pathways. The imidazole group is known to interact with various enzymes and receptors, potentially modulating their activity. The chromenyl group may contribute to the compound’s ability to scavenge free radicals and exhibit antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide is unique due to its combination of imidazole, phenyl, and chromenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide

InChI

InChI=1S/C29H26N4O4/c1-35-16-13-26(30)32-22-9-12-25-24(17-22)27(34)29(36-18-20-5-3-2-4-6-20)28(37-25)21-7-10-23(11-8-21)33-15-14-31-19-33/h2-12,14-15,17,19H,13,16,18H2,1H3,(H2,30,32)

InChI Key

CKAQKIFPNKDANO-UHFFFAOYSA-N

Canonical SMILES

COCCC(=NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)N5C=CN=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.